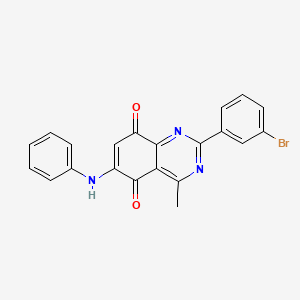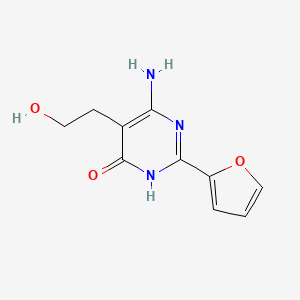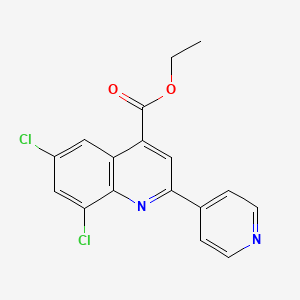![molecular formula C12H23NO B12909683 N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine CAS No. 18134-46-8](/img/structure/B12909683.png)
N-Methyl-2-[(oxolan-2-yl)methyl]cyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is an organic compound with the molecular formula C11H21NO. This compound is characterized by the presence of a cyclohexane ring, a tetrahydrofuran ring, and a methylamine group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine typically involves the reaction of cyclohexanone with tetrahydrofuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with methylamine to yield the final product. The reaction conditions often include a solvent such as ethanol and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process may also include purification steps such as distillation or crystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines.
Applications De Recherche Scientifique
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar structural features but different applications.
N-Methyl-1-(tetrahydrofuran-2-yl)methanamine: A related compound with a simpler structure.
Uniqueness
N-Methyl-2-((tetrahydrofuran-2-yl)methyl)cyclohexanamine is unique due to its combination of a cyclohexane ring and a tetrahydrofuran ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific chemical and industrial applications.
Propriétés
Numéro CAS |
18134-46-8 |
|---|---|
Formule moléculaire |
C12H23NO |
Poids moléculaire |
197.32 g/mol |
Nom IUPAC |
N-methyl-2-(oxolan-2-ylmethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H23NO/c1-13-12-7-3-2-5-10(12)9-11-6-4-8-14-11/h10-13H,2-9H2,1H3 |
Clé InChI |
BKGOBLQSEWHMKD-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCCC1CC2CCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(Benzo[d][1,3]dioxol-5-yl)isoxazole-4-carbonitrile](/img/structure/B12909647.png)




![Ethyl 3-[(2-amino-5-chlorophenyl)sulfanyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12909660.png)
![3-[(2-Fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12909662.png)
